molecular formula C15H17F3N2O4 B2425535 Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate CAS No. 2034401-23-3

Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate

Cat. No.: B2425535
CAS No.: 2034401-23-3
M. Wt: 346.306
InChI Key: RGUQVLSVTCIEAF-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a trifluoroethoxy group and an azetidine ring

Properties

IUPAC Name

benzyl N-[2-oxo-2-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O4/c16-15(17,18)10-24-12-7-20(8-12)13(21)6-19-14(22)23-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUQVLSVTCIEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Trifluoroethyl Halides

Procedure :
Azetidin-3-ol (1.0 eq) is reacted with 2,2,2-trifluoroethyl bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under nitrogen. Sodium hydride (1.5 eq) is added portion-wise at 0°C, followed by stirring at room temperature for 12 hours. The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1).
Yield : 68–72%.
Key Data :

  • Reaction Time : 12 hours
  • Base : NaH
  • Solvent : THF

Mitsunobu Reaction with Trifluoroethanol

Procedure :
Azetidin-3-ol (1.0 eq), 2,2,2-trifluoroethanol (1.5 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (1.5 eq) are combined in THF at 0°C. The reaction is stirred for 6 hours, concentrated, and purified via flash chromatography.
Yield : 75–80%.
Key Data :

  • Catalyst : PPh₃/DIAD
  • Solvent : THF
  • Reaction Time : 6 hours

Preparation of Benzyloxycarbonyl-Protected Glycine (Cbz-Glycine)

The ethyl carbamate moiety is introduced via protection of glycine’s amino group.

Procedure :
Glycine (1.0 eq) is dissolved in 10% aqueous sodium bicarbonate. Benzyl chloroformate (1.1 eq) is added dropwise at 0°C, and the mixture is stirred for 2 hours. The product is extracted with dichloromethane, dried over sodium sulfate, and crystallized from hexane/ethyl acetate.
Yield : 85–90%.
Key Data :

  • Base : NaHCO₃
  • Solvent : H₂O/DCM
  • Purification : Crystallization

Amide Coupling of Cbz-Glycine with 3-(2,2,2-Trifluoroethoxy)Azetidine

The final step involves forming the amide bond between Cbz-glycine and the azetidine amine.

Carbodiimide-Mediated Coupling

Procedure :
Cbz-glycine (1.0 eq) is dissolved in dichloromethane (DCM) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq). After 30 minutes, 3-(2,2,2-trifluoroethoxy)azetidine (1.1 eq) and triethylamine (2.0 eq) are added. The reaction is stirred for 12 hours, washed with brine, and purified via chromatography (DCM/methanol = 20:1).
Yield : 65–70%.
Key Data :

  • Coupling Agents : EDCl/HOBt
  • Solvent : DCM
  • Purification : Column chromatography

Acyl Chloride Method

Procedure :
Cbz-glycine (1.0 eq) is treated with thionyl chloride (2.0 eq) in DCM at 0°C for 2 hours. The solvent is evaporated, and the residue is dissolved in DCM. 3-(2,2,2-Trifluoroethoxy)azetidine (1.1 eq) and triethylamine (3.0 eq) are added, stirred for 6 hours, and purified as above.
Yield : 60–65%.
Key Data :

  • Activation Reagent : SOCl₂
  • Reaction Time : 6 hours

Optimization and Comparative Analysis

Table 1: Comparison of Coupling Methods

Method Coupling Agent Yield (%) Purity (%) Source
EDCl/HOBt EDCl/HOBt 70 95
Acyl Chloride SOCl₂ 65 90

Table 2: Synthesis of 3-(2,2,2-Trifluoroethoxy)Azetidine

Method Base/Catalyst Yield (%) Source
Nucleophilic Substitution NaH 70
Mitsunobu Reaction PPh₃/DIAD 80

Challenges and Mitigation Strategies

  • Low Coupling Yields : Pre-activation of Cbz-glycine with EDCl/HOBt improves efficiency.
  • Trifluoroethoxy Group Stability : Avoid prolonged exposure to strong acids/bases to prevent cleavage.

Chemical Reactions Analysis

Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a carbamate functional group that enhances its biological activity. Its unique structural elements include the trifluoroethoxy group and the azetidine ring, which contribute to its chemical properties and interactions with biological targets.

Medicinal Chemistry

Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate is under investigation for its potential as a therapeutic agent. It has shown promise in targeting specific enzymes and receptors involved in various disease pathways, particularly in cancer and infectious diseases.

Case Study: Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting specific cellular pathways. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The compound is being studied for its antimicrobial properties. Preliminary findings suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy
In a study evaluating various benzyl carbamates, this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria .

Chemical Synthesis

As a building block in organic synthesis, this compound facilitates the creation of more complex molecules. Its unique structure allows chemists to modify it further to develop new pharmaceuticals or agrochemicals.

Synthesis Example:
The compound can be synthesized through multi-step reactions involving the azetidine ring's formation followed by the introduction of the trifluoroethoxy group. This synthetic versatility makes it valuable in research settings .

Industrial Applications

In addition to its research applications, this compound is being explored for use in developing advanced materials such as polymers and coatings due to its unique chemical properties. These applications leverage its stability and reactivity to create materials with desirable characteristics.

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroethoxy group and azetidine ring play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

When compared to similar compounds, Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate stands out due to its unique structural features. Similar compounds include:

Biological Activity

Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18F3N1O3\text{C}_{15}\text{H}_{18}\text{F}_3\text{N}_1\text{O}_3

This compound contains a carbamate functional group, which is known to enhance the biological activity of various pharmacophores.

The biological activity of benzyl carbamates often involves several mechanisms:

  • Enzyme Inhibition : Many carbamates act as enzyme inhibitors, affecting metabolic pathways and cellular processes.
  • Receptor Modulation : Some derivatives can interact with neurotransmitter receptors, influencing neural signaling.
  • Antimicrobial Activity : Carbamates have shown promise in inhibiting bacterial and fungal growth.

Antimicrobial Activity

Recent studies have indicated that benzyl carbamates exhibit varying degrees of antimicrobial activity. For instance, a study on related compounds demonstrated that certain benzyl carbamates had minimum inhibitory concentrations (MICs) ranging from 5 to 100 μg/mL against various microbial strains .

CompoundMIC (μg/mL)Target Organism
Benzyl Carbamate 110Mycobacterium tuberculosis
Benzyl Carbamate 225Candida albicans
Benzyl Carbamate 350Escherichia coli

Cytotoxicity Studies

Cytotoxicity assays have shown that while some benzyl carbamates are effective against pathogens, they may also exhibit cytotoxic effects on human cell lines. For example, compound 3l demonstrated moderate cytotoxicity against the A549 lung cancer cell line .

Study 1: Antitubercular Activity

In a study exploring the antitubercular properties of related benzyl carbamates, it was found that certain derivatives possessed potent in vitro and in vivo efficacy against Mycobacterium tuberculosis. The compounds were tested in mouse models and showed significant reductions in bacterial load following treatment .

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of benzyl carbamates. The results indicated that these compounds could inhibit the growth of Candida albicans, with some derivatives achieving MICs as low as 12.5 μg/mL .

Q & A

Q. What are the established synthetic routes for Benzyl (2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)carbamate?

The synthesis typically involves coupling a carbamate-protected amine with a trifluoroethoxy-substituted azetidine moiety. A common method includes:

  • Step 1 : Activation of the azetidine nitrogen using trifluoroethylation reagents (e.g., 2,2,2-trifluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Carbamate formation via reaction of the activated intermediate with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine .
  • Step 3 : Purification via column chromatography (e.g., DCM/ethyl acetate gradients) to isolate the final product, with yields ranging from 50–75% depending on optimization .

Q. Key Considerations :

  • Protect moisture-sensitive intermediates under inert atmospheres.
  • Monitor reaction progress using TLC or LC-MS to avoid over-alkylation.

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on multi-technique validation :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.5–5.1 ppm (benzyl CH₂), δ 3.8–4.2 ppm (azetidine N-CH₂), and δ 1.5–2.5 ppm (trifluoroethoxy CF₃) .
    • ¹³C NMR : Carbamate carbonyl at ~155 ppm and azetidine carbonyl at ~170 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 403.3 g/mol) .
  • X-ray Crystallography : Resolves azetidine ring conformation and hydrogen-bonding patterns in solid-state structures .

Advanced Research Questions

Q. What mechanistic insights exist for its biological activity, such as enzyme inhibition?

The compound’s carbamate and trifluoroethoxy groups are critical for targeting enzymes like HIV protease or apoptosis regulators :

  • HIV Protease Inhibition : The azetidine nitrogen acts as a nucleophile, binding to the enzyme’s catalytic aspartate residues, while the trifluoroethoxy group enhances hydrophobic interactions in the active site .
  • Apoptosis Induction : In cancer cells, the carbamate moiety may stabilize interactions with Bcl-2 family proteins, disrupting mitochondrial membranes .

Q. Contradictions in Data :

  • Some studies report IC₅₀ values <1 µM for protease inhibition, while others show reduced efficacy in serum-containing media due to protein binding . Validate assays using surface plasmon resonance (SPR) to quantify binding affinity independently of cellular conditions.

Q. How does the compound’s stability vary under physiological conditions?

Stability studies reveal:

  • pH Sensitivity : Rapid hydrolysis of the carbamate group occurs at pH > 8.0 (t₁/₂ < 2 hrs), but it remains stable in neutral buffers (pH 7.4, t₁/₂ > 24 hrs) .
  • Metabolic Degradation : Liver microsomal assays show cytochrome P450-mediated oxidation of the azetidine ring, generating inactive metabolites. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life .

Q. Optimization Strategies :

  • Introduce electron-withdrawing substituents on the benzyl group to slow hydrolysis.
  • Use deuterated analogs to reduce metabolic clearance .

Q. What computational methods are used to predict its interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Models the flexibility of the azetidine ring in binding pockets (e.g., HIV protease) .
  • Density Functional Theory (DFT) : Calculates bond critical point (BCP) parameters to assess hydrogen-bond strength and electrostatic contributions .
  • ADMET Prediction : Tools like SwissADME evaluate logP (∼2.8) and BBB permeability (moderate), guiding lead optimization .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?

Discrepancies arise from:

  • Cell-Specific Uptake : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify intracellular concentrations.
  • Assay Interference : The trifluoroethoxy group may quench fluorescence in MTT assays. Validate with ATP-based luminescence assays (e.g., CellTiter-Glo) .

Methodological Resources

Q. Table 1: Key Analytical Parameters

ParameterMethodTypical ResultReference
PurityHPLC (C18 column)≥95% (λ = 254 nm)
LogD (pH 7.4)Shake-flask2.5–3.0
Plasma Stability (t₁/₂)Rat plasma, 37°C8–12 hours
Crystal StructureX-ray diffractionPDB ID: Custom (upon request)

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